N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide
Description
N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide is a benzamide derivative characterized by two benzyl groups attached to the amide nitrogen, a methoxy group at the 2-position of the central benzamide ring, and a phenethyl side chain substituted with a para-methoxy group on the terminal phenyl ring .
Properties
IUPAC Name |
N,N-dibenzyl-2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO3/c1-34-28-20-17-24(18-21-28)16-19-27-14-9-15-29(35-2)30(27)31(33)32(22-25-10-5-3-6-11-25)23-26-12-7-4-8-13-26/h3-15,17-18,20-21H,16,19,22-23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYDJVWAXKIAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=C(C(=CC=C2)OC)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
The benzoic acid precursor is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C. Excess reagent ensures complete conversion, with gaseous byproducts (HCl, SO₂) removed under reduced pressure.
Reaction Conditions :
Amidation with Dibenzylamine
The acid chloride is reacted with dibenzylamine in the presence of a base such as triethylamine (Et₃N) to scavenge HCl. Patent US3357978A demonstrates analogous amidation steps using aluminum isopropylate as a catalyst in xylene, achieving yields of 65–81% for structurally related benzamides.
Optimized Protocol :
-
Add dibenzylamine (2.2 eq) to acid chloride in DCM at 0°C.
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Introduce Et₃N (3 eq) dropwise.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Yield : 70–75% (post-purification).
Transesterification and Amidation in Mixed Solvents
Patent CN101423496B highlights the efficacy of mixed-solvent systems (methanol/toluene) with alkali metal hydroxides (e.g., KOH) for accelerating nucleophilic substitutions. Adapting this approach, the methyl ester intermediate is subjected to transesterification with dibenzylamine.
Transesterification Protocol
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Combine methyl 2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzoate (1 eq) with dibenzylamine (2.5 eq) in methanol/toluene (1:3 v/v).
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Remove methanol via azeotropic distillation, favoring amine nucleophilicity.
Yield : 80–84% (cf. 61–65% in single-solvent systems).
Hydrolysis and Protecting Group Strategies
For intermediates requiring deprotection (e.g., acetylated amines), controlled hydrolysis is critical. Patent US3357978A employs concentrated HCl (12 N) under reflux to cleave acetyl groups without degrading the benzamide core.
Hydrolysis Conditions :
Industrial-Scale Purification Techniques
Large-scale production demands efficient purification. Patent CN101423496B advocates for cooling-induced crystallization in aromatic solvents (e.g., xylene), followed by vacuum filtration.
Crystallization Steps :
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Concentrate reaction mixture to 30% volume under reduced pressure.
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Cool to 4°C overnight.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Solvent System | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | DCM | 70–75 | 90 | Moderate |
| Friedel-Crafts | AlCl₃, 4-MeO-phenethyl | Nitromethane | 68 | 85 | Low |
| Transesterification | KOH, dibenzylamine | Methanol/toluene | 80–84 | 95 | High |
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy and phenyl-ethyl positions, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzamides.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may inhibit the proliferation of human breast cancer cells by targeting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It appears to modulate neurotransmitter levels and has been shown to protect neuronal cells from oxidative stress-induced damage. This property makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
1.3 Anti-inflammatory Properties
this compound has demonstrated anti-inflammatory effects in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science Applications
2.1 Polymer Chemistry
In material science, this compound can serve as a precursor for synthesizing novel polymers with tailored properties. Its unique structure allows for the modification of polymer chains, enhancing thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composites .
2.2 Drug Delivery Systems
this compound is being explored as a component in drug delivery systems due to its ability to encapsulate therapeutic agents effectively. Its amphiphilic nature facilitates the formation of micelles or liposomes, which can enhance the solubility and bioavailability of poorly soluble drugs .
Analytical Applications
3.1 Spectroscopic Studies
The compound has been characterized using various spectroscopic techniques such as NMR, FTIR, and MS (GC). These analyses provide insights into its structural properties and confirm the purity necessary for research applications .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s unique structural features distinguish it from related benzamides:
- Substitution pattern : The 2-methoxy group on the benzamide ring and the 4-methoxy group on the phenethyl side chain contrast with analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), which has 3,4-dimethoxy substituents on the phenethyl phenyl ring .
Table 1: Structural Comparison of Selected Benzamide Derivatives
Spectroscopic and Physicochemical Properties
- IR and NMR Data :
- The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole-thiones (e.g., compounds [7–9]) contrasts with the target compound, which retains the benzamide carbonyl group .
- Rip-B and Rip-D exhibit distinct ¹H-NMR signals for methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons, which would differ in the target compound due to its 2-methoxy and dibenzyl substituents .
- Melting Points :
- Rip-B and Rip-D have melting points of 90°C and 96°C, respectively . The target compound’s higher molecular weight and dibenzyl groups may elevate its melting point, though specific data are unavailable.
Biological Activity
N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide (CAS No. 1171921-80-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula for this compound is C31H31NO3, with a molecular weight of 485.59 g/mol. The structure includes two benzyl groups, a methoxy group, and an ethyl chain substituted by a methoxyphenyl moiety, contributing to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Benzamide Derivative | MRSA | Synergistic effect with β-lactam antibiotics |
| Benzamide Derivative | E. coli | Antimicrobial activity observed |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that similar benzamide derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for further development in treating inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent. The mechanism appears to involve apoptosis induction in cancer cells, although further studies are needed to elucidate the exact pathways involved .
Case Studies
-
Study on Antimicrobial Activity :
A study conducted on a series of benzamide derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics . -
Anti-inflammatory Effects :
In a model of acute inflammation, the compound was administered to mice and resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in managing inflammatory conditions . -
Cytotoxicity Against Cancer Cells :
In vitro studies revealed that the compound induced cell death in breast cancer cell lines at concentrations that did not affect normal cells, highlighting its selective toxicity and potential therapeutic window .
Q & A
Basic Research Questions
Q. What coupling reagents and reaction conditions are optimal for synthesizing N,N-Dibenzyl-2-methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide?
- Methodological Answer : The compound's synthesis likely employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acid intermediates, as demonstrated in analogous benzamide syntheses . Key parameters include:
- Solvent selection (e.g., dichloromethane or acetonitrile).
- Temperature control (ambient to 25°C for stability).
- Use of anhydrous conditions to prevent hydrolysis.
- Reaction monitoring via TLC or NMR to confirm intermediate formation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is recommended:
- IR spectroscopy to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H-NMR for substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons).
- Elemental analysis to validate stoichiometry (±0.3% deviation).
- X-ray crystallography (using SHELX programs for refinement) for unambiguous 3D structure determination .
Q. What safety protocols are critical when handling this benzamide derivative?
- Methodological Answer :
- Conduct a hazard analysis for reagents (e.g., dichloromethane, acyl chlorides) and intermediates.
- Use Ames II testing to assess mutagenicity risks, as anomeric amide analogs may exhibit mutagenic potential .
- Implement ventilated fume hoods , PPE (gloves, lab coats), and protocols for spill containment.
- Store light-sensitive intermediates in amber glass under inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR spectra?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian or ORCA) to simulate NMR chemical shifts and compare with experimental data.
- Check for conformational flexibility (e.g., rotamers of dibenzyl groups) that may cause peak splitting.
- Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .
- Cross-validate with X-ray data to confirm substituent positions .
Q. What strategies mitigate fluorescence quenching in spectroscopic studies of this compound?
- Methodological Answer :
- Optimize solvent polarity (e.g., acetonitrile or DMF) to stabilize excited states.
- Adjust pH (e.g., pH 5–7) to avoid protonation/deprotonation of methoxy or amide groups.
- Control temperature (25°C) to reduce thermal motion-induced quenching.
- Use deoxygenated solvents (via N₂ bubbling) to minimize oxygen-mediated quenching .
Q. How can computational modeling predict the compound’s reactivity in catalytic reactions?
- Methodological Answer :
- Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
- Simulate transition states for amide bond hydrolysis or methoxy group substitution.
- Use molecular docking (e.g., AutoDock Vina) to study interactions with biological targets (e.g., enzymes) .
- Validate predictions with kinetic studies (e.g., monitoring by HPLC or LC-MS) .
Q. What experimental approaches address low yields in the final coupling step?
- Methodological Answer :
- Screen alternative coupling reagents (e.g., EDCI, HATU) for improved activation.
- Optimize stoichiometry (e.g., 1.2 equivalents of acyl chloride).
- Introduce microwave-assisted synthesis to enhance reaction efficiency.
- Purify via flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting fluorescence intensity data across solvents?
- Methodological Answer :
- Solvent polarity effects : Higher polarity solvents (e.g., water) may stabilize charge-transfer states, altering λem.
- Hydrogen bonding : Protic solvents (e.g., methanol) can quench fluorescence via H-bonding with amide groups.
- Concentration-dependent aggregation : Dilute solutions (<10⁻⁵ M) prevent aggregation-induced quenching.
- Cross-reference with time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms .
Q. Why might crystallographic data conflict with computational bond-length predictions?
- Methodological Answer :
- Crystal packing forces may distort bond lengths (e.g., van der Waals contacts between benzyl groups).
- Thermal motion anisotropy : Refine using SHELXL with anisotropic displacement parameters.
- Compare with gas-phase DFT models (lacking crystal environment effects).
- Check for disorder in flexible substituents (e.g., methoxyethyl chains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
